molecular formula C22H26N2O3 B2366156 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide CAS No. 954684-20-9

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide

Cat. No. B2366156
CAS RN: 954684-20-9
M. Wt: 366.461
InChI Key: HDTIRMPPCRWJFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, possibly through a Povarov reaction or similar process. The butyl, ethoxy, and benzamide groups would then be added in subsequent steps.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the tetrahydroquinoline ring, along with the attached butyl, ethoxy, and benzamide groups . The exact structure would depend on the specific locations of these groups on the ring .


Chemical Reactions Analysis

As for the chemical reactions involving this compound, it would likely be reactive towards electrophiles due to the presence of the nitrogen atom in the ring . The benzamide group could also undergo hydrolysis to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar benzamide group could increase its solubility in polar solvents .

Scientific Research Applications

Catalysis and Synthetic Applications

The compound has been explored in catalytic processes, such as in the Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides, demonstrating its versatility in synthetic chemistry. This method offers a mild, practical, selective, and high-yielding process, where changing the substituent of the directing/oxidizing group leads to the selective formation of valuable tetrahydroisoquinolinone products (Rakshit et al., 2011).

Sigma-2 Receptor Probe Development

It serves as a basis for developing novel sigma-2 receptor probes, as illustrated by the synthesis and evaluation of certain benzamide analogs, like RHM-1, which displayed high affinity for sigma-2 receptors. These probes are valuable tools for studying sigma-2 receptors in vitro, contributing to our understanding of their role in biological systems (Xu et al., 2005).

Zinc Sensors for Cellular Analysis

Bisquinoline derivatives, including those related to the chemical structure of interest, have been synthesized and their fluorescent responses toward zinc ion investigated. These compounds exhibit zinc ion-induced fluorescence, making them applicable in the development of cellular fluorescent microscopic analysis tools (Mikata et al., 2009).

Pharmacokinetic and Metabolic Studies

The compound's structure is closely related to those studied for their pharmacokinetic and metabolic profiles, such as YM758, a novel If channel inhibitor. Understanding the metabolism and excretion pathways of these compounds provides insights into the development of safer and more effective therapeutic agents (Umehara et al., 2009).

Tumor Proliferation Imaging

Compounds derived from the structural framework of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-ethoxybenzamide have been utilized in the development of PET imaging agents, such as 18F-ISO-1, for evaluating the proliferative status of solid tumors in humans. This application underscores the potential of these compounds in diagnostic imaging and cancer research (Dehdashti et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological targets. Tetrahydroquinoline derivatives are known to have various biological activities, including antimicrobial, antimalarial, and anticancer effects.

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-5-14-24-19-12-11-17(15-16(19)10-13-21(24)25)23-22(26)18-8-6-7-9-20(18)27-4-2/h6-9,11-12,15H,3-5,10,13-14H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTIRMPPCRWJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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